JANEX-1 Selectivity Versus JAK1/JAK2: ≥4.5-Fold Window Enables JAK3-Specific Mechanistic Studies
JANEX-1 demonstrates a defined selectivity window for JAK3 inhibition versus JAK1 and JAK2. JANEX-1 inhibits JAK3 with an IC50 of 78 µM, while showing no activity against JAK1 or JAK2 at concentrations up to ≥350 µM . This corresponds to a selectivity ratio of ≥4.5-fold (350 µM / 78 µM). In contrast, tofacitinib (a widely used clinical JAK inhibitor) potently inhibits both JAK1 and JAK3 (JAK1/JAK3 combination IC50 = 56 nM), offering no meaningful selectivity between these JAK family members [1]. Ruxolitinib, another comparator, is a JAK1/JAK2-selective inhibitor with >130-fold selectivity for JAK1/JAK2 over JAK3, representing the opposite selectivity profile [2].
| Evidence Dimension | Selectivity ratio: JAK1/JAK2 IC50 ÷ JAK3 IC50 |
|---|---|
| Target Compound Data | JANEX-1: ≥4.5-fold (JAK1/JAK2 IC50 ≥ 350 µM; JAK3 IC50 = 78 µM) |
| Comparator Or Baseline | Tofacitinib: ~1-fold (JAK1/JAK3 IC50 = 56 nM; non-selective within JAK family); Ruxolitinib: <0.008-fold (JAK1/JAK2 selective, >130-fold preference for JAK1/2 over JAK3) |
| Quantified Difference | JANEX-1 provides JAK3 selectivity window ≥4.5-fold; tofacitinib shows no JAK3 versus JAK1 selectivity; ruxolitinib is JAK1/JAK2-selective and minimally inhibits JAK3 |
| Conditions | In vitro kinase inhibition assays using recombinant JAK proteins; JANEX-1 tested in biochemical kinase assays; tofacitinib IC50 from cellular JAK1/JAK3 combination assays; ruxolitinib selectivity ratio from published kinase profiling |
Why This Matters
JANEX-1's JAK3-selective profile, though modest in absolute potency, enables cleaner attribution of observed biological effects to JAK3 inhibition compared to pan-JAK inhibitors like tofacitinib that simultaneously suppress multiple JAK-STAT-dependent cytokine pathways.
- [1] Pfizer Medical. XELJANZ (tofacitinib) Clinical Pharmacology. Prescribing Information. View Source
- [2] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. doi:10.1182/blood-2009-04-214957. View Source
